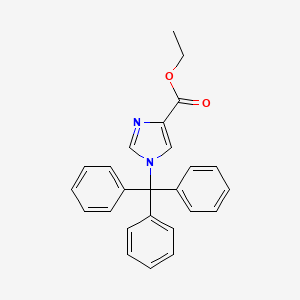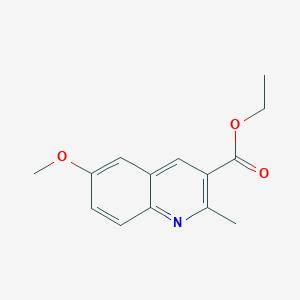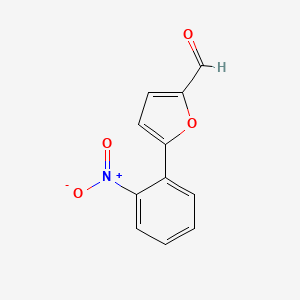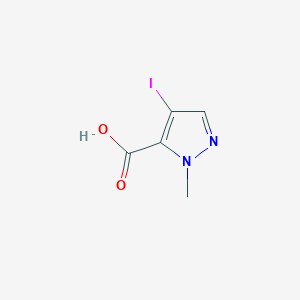![molecular formula C12H9ClN2O3S B1298122 [2-(4-Chloro-benzoylamino)-thiazol-4-yl]-acetic acid CAS No. 255874-78-3](/img/structure/B1298122.png)
[2-(4-Chloro-benzoylamino)-thiazol-4-yl]-acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(4-Chloro-benzoylamino)-thiazol-4-yl]-acetic acid is a synthetic organic compound with the molecular formula C12H9ClN2O3S and a molecular weight of 296.73 g/mol . This compound is part of the thiazole family, which is known for its diverse biological activities . The thiazole ring is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms .
Preparation Methods
The synthesis of [2-(4-Chloro-benzoylamino)-thiazol-4-yl]-acetic acid typically involves the reaction of 4-chlorobenzoyl chloride with thiazole derivatives under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
[2-(4-Chloro-benzoylamino)-thiazol-4-yl]-acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The thiazole ring allows for electrophilic and nucleophilic substitution reactions, particularly at the C-2 and C-5 positions.
Scientific Research Applications
[2-(4-Chloro-benzoylamino)-thiazol-4-yl]-acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent.
Industry: It is used in the development of new materials and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of [2-(4-Chloro-benzoylamino)-thiazol-4-yl]-acetic acid involves its interaction with specific molecular targets. The thiazole ring can interact with proteins and enzymes, potentially inhibiting their activity . This interaction is facilitated by the electron-withdrawing chlorine atom, which enhances the compound’s binding affinity to its targets . The exact pathways involved are still under investigation, but it is believed that the compound may interfere with cellular signaling and metabolic processes .
Comparison with Similar Compounds
[2-(4-Chloro-benzoylamino)-thiazol-4-yl]-acetic acid can be compared with other thiazole derivatives such as:
[2-(4-Bromo-benzoylamino)-thiazol-4-yl]-acetic acid: Similar structure but with a bromine atom instead of chlorine, which may alter its reactivity and biological activity.
[2-(4-Fluoro-benzoylamino)-thiazol-4-yl]-acetic acid: Contains a fluorine atom, which can affect its pharmacokinetic properties.
[2-(4-Methyl-benzoylamino)-thiazol-4-yl]-acetic acid: The presence of a methyl group can influence its hydrophobicity and interaction with biological targets.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
2-[2-[(4-chlorobenzoyl)amino]-1,3-thiazol-4-yl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O3S/c13-8-3-1-7(2-4-8)11(18)15-12-14-9(6-19-12)5-10(16)17/h1-4,6H,5H2,(H,16,17)(H,14,15,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDKSZHVERDDFMO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=NC(=CS2)CC(=O)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40350359 |
Source


|
| Record name | [2-(4-Chloro-benzoylamino)-thiazol-4-yl]-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40350359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
255874-78-3 |
Source


|
| Record name | [2-(4-Chloro-benzoylamino)-thiazol-4-yl]-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40350359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide](/img/structure/B1298039.png)













